6,7-Dimethoxy-1,4-phthalazinediol
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Description
6,7-Dimethoxy-1,4-phthalazinediol, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Biological Activity
6,7-Dimethoxy-1,4-phthalazinediol is a synthetic compound belonging to the phthalazine family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their role in various therapeutic applications, including anti-inflammatory and neuroprotective effects.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 222.20 g/mol
- CAS Number : 150256-28-3
The biological activity of this compound is primarily attributed to its inhibition of phosphodiesterase type IV (PDE IV). PDE IV is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in various physiological processes. By inhibiting this enzyme, the compound increases cAMP levels, leading to enhanced signaling pathways that can result in anti-inflammatory effects and improved neuronal function.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound:
- PDE IV Inhibition : Research indicates that derivatives of phthalazine, including this compound, exhibit significant inhibition of PDE IV activity. In a conformational study, it was found that certain structural modifications enhance the inhibitory activity against PDE IV, suggesting that the planar conformation of these compounds is favorable for binding to the enzyme .
- Neuroprotective Effects : A study focusing on the central nervous system revealed that derivatives similar to this compound exert notable effects on neuronal cells. These compounds were shown to protect against oxidative stress-induced apoptosis in neuronal cell lines .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively reduces pro-inflammatory cytokine production in activated immune cells .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Animal Models : In rodent models of inflammation and neurodegeneration, administration of the compound resulted in decreased inflammatory markers and improved behavioral outcomes. These findings suggest its potential use in treating conditions such as asthma and neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of phthalazine derivatives in clinical settings:
- Asthma Management : A clinical trial investigated the use of a PDE IV inhibitor similar to this compound in patients with severe asthma. Results indicated significant improvements in lung function and reductions in exacerbation rates compared to placebo controls .
- Cognitive Disorders : Another study explored the effects of phthalazine derivatives on cognitive function in patients with Alzheimer's disease. The results showed promising improvements in cognitive scores among participants treated with PDE IV inhibitors .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known PDE IV inhibitors:
Compound | PDE IV Inhibition | Neuroprotective Effect | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Yes | Yes |
Rolipram | Moderate | Yes | Yes |
Apremilast | High | Limited | Yes |
Properties
IUPAC Name |
6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)10(14)12-11-9(5)13/h3-4H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGRHAIDOHNAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NNC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.